molecular formula C64H72Br2S2 B2374517 6,15-dibromo-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene CAS No. 1049034-71-0

6,15-dibromo-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene

Cat. No.: B2374517
CAS No.: 1049034-71-0
M. Wt: 1065.21
InChI Key: KEJUJAPHYLMYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

In terms of safety, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling this compound . In case of accidental ingestion or inhalation, immediate medical attention is required . For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam .

Mechanism of Action

The mechanism of action for 2,7-Dibromo-4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene primarily involves its ability to participate in electronic interactions due to its conjugated system. The molecular targets and pathways are related to its role in organic electronics, where it facilitates charge transport and light absorption .

Properties

IUPAC Name

6,15-dibromo-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H72Br2S2/c1-5-9-13-17-21-45-25-33-49(34-26-45)63(50-35-27-46(28-36-50)22-18-14-10-6-2)55-41-54-56(42-53(55)61-57(63)43-59(65)67-61)64(58-44-60(66)68-62(54)58,51-37-29-47(30-38-51)23-19-15-11-7-3)52-39-31-48(32-40-52)24-20-16-12-8-4/h25-44H,5-24H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJUJAPHYLMYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)Br)C(C6=C4SC(=C6)Br)(C7=CC=C(C=C7)CCCCCC)C8=CC=C(C=C8)CCCCCC)C9=CC=C(C=C9)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H72Br2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1065.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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